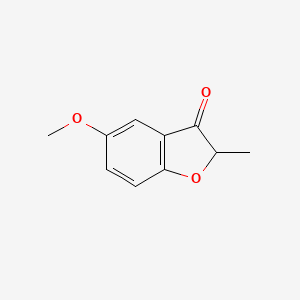

5-methoxy-2-methylbenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

60770-46-9 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C10H10O3/c1-6-10(11)8-5-7(12-2)3-4-9(8)13-6/h3-6H,1-2H3 |

InChI Key |

DRELQAUAWVSPDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=C(O1)C=CC(=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 2 Methylbenzofuran 3 2h One and Its Analogues

Classical and Conventional Synthetic Routes to Benzofuran-3(2H)-ones

Traditional methods for synthesizing the benzofuran-3(2H)-one core often rely on intramolecular cyclization or condensation reactions of appropriately substituted phenolic precursors. These foundational strategies, while sometimes limited by harsh conditions or substrate scope, remain relevant in organic synthesis.

Cyclization Reactions in Benzofuran-3(2H)-one Synthesis

Intramolecular cyclization is a fundamental approach to forming the benzofuran-3(2H)-one ring system. A classic example involves the acid-catalyzed cyclization of 2-phenoxyacetyl chlorides, which generates the five-membered heterocyclic ring. researchgate.net Another well-established method is the intramolecular Friedel-Crafts acylation of phenoxyacetic acids or their derivatives.

A notable classical route is the Perkin rearrangement, which historically was one of the first methods to produce the benzofuran (B130515) ring system. jocpr.com More specifically for the benzofuran-3(2H)-one structure, methods often involve the cyclization of α-phenoxy-substituted carboxylic acid derivatives. For instance, base-mediated intramolecular condensation of ethyl 2-(2-formylphenoxy)acetates has been employed to construct the scaffold. researchgate.net Similarly, ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization to yield benzofurans, which can be precursors to the desired ketone. jocpr.com

Condensation-Based Cyclization Strategies

Condensation reactions provide a direct and effective means of constructing benzofuran-3(2H)-one derivatives. These methods typically involve the reaction of a benzofuran-3(2H)-one core with an electrophile, such as an aldehyde or ketone, under acidic or basic conditions to form functionalized products like aurones. mdpi.comscbt.com While these are reactions of benzofuran-3(2H)-ones, the underlying principles also apply to their synthesis.

For example, the condensation of coumaran-3-ones with aldehydes is a general method for synthesizing aurones. mdpi.com A more advanced application of this principle involves the clay-catalyzed, solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation. mdpi.com This approach avoids the benzylic rearrangement of the dicarbonyl compound that can occur in basic media by utilizing acidic catalysis provided by clays (B1170129) like K10 or KSF. mdpi.com The probable mechanism involves the addition of an α-hydroxy-acylium cation to the enol form of the 3-coumaranone. mdpi.com

Table 1: Examples of Clay-Catalyzed Condensation Reactions

Click to view table

| Starting Benzofuranone | Dicarbonyl Compound | Catalyst | Yield | Reference |

| Benzofuran-3(2H)-one | Benzil | K10 Clay | ~80% | mdpi.com |

| Benzofuran-3(2H)-one | Phenanthraquinone | K10 Clay | High | mdpi.com |

| 6-Methoxybenzofuran-3(2H)-one | Acenaphthoquinone | KSF Clay | High | mdpi.com |

Innovative and Catalytic Strategies for Benzofuran-3(2H)-one Construction

Modern synthetic chemistry has introduced a host of innovative and catalytic strategies that offer milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods. These include metal-free protocols and transition-metal-catalyzed reactions.

Metal-Free Protocols in Benzofuran-Based Compound Synthesis

The development of metal-free synthetic routes is a significant goal in green chemistry. For benzofuran-based compounds, several such protocols have been established. These often utilize organocatalysts, acid or base mediation, or photochemical energy. nih.govorganic-chemistry.org

One approach involves the base-mediated intramolecular cyclization of substrates like 2-propargyl cyclohexenone, which uses DBU (1,8-diazabicyclo(5.4.0)undec-7-ene) to promote a 5-exo-dig cyclization. nih.gov Another strategy employs potassium tert-butoxide to catalyze the intramolecular cyclization of substituted o-bromobenzylvinyl ketones. nih.gov Brønsted acids have also been used to promote condensation reactions between phenols and nitrovinyl-substituted indoles, yielding benzofuran derivatives. nih.govfrontiersin.org Recently, a metal-free method was developed for synthesizing benzofuran-3(2H)-ones by treating existing benzofurans with alcohols, acids, or water, which can provide higher yields than corresponding gold-catalyzed reactions. chemistryviews.org

Photocatalysis represents another frontier in metal-free synthesis. A photo-induced, metal-free [3 + 2] cycloaddition protocol has been proposed for the synthesis of dihydrobenzofuran derivatives, highlighting the potential of light-mediated reactions in this field. nih.govfrontiersin.org

Copper(I)-Catalyzed Methodologies for Benzofuran Ring Formation

Copper catalysts are attractive due to their low cost and versatile reactivity. Copper(I)-catalyzed reactions have become a cornerstone for the synthesis of benzofuran rings. nih.gov A common strategy involves the coupling of terminal alkynes with o-hydroxy- or o-aminobenzaldehydes, followed by cyclization. organic-chemistry.org For instance, CuI can catalyze the one-pot synthesis of 3-aminobenzofurans from o-hydroxy aldehydes, amines, and alkynes in environmentally friendly deep eutectic solvents. nih.gov

Another powerful copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes, which proceeds through a sequential nucleophilic addition and oxidative cyclization. researchgate.netrsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. rsc.org Intramolecular C–O bond formation via copper catalysis is also a key strategy. Willis and co-workers developed a process for the cyclization of 1-(2-haloaryl)ketones, where copper is believed to be responsible for the intramolecular O-arylation step, even at parts-per-million (ppm) levels. nih.govacs.org More recently, an efficient synthesis of benzothieno[3,2-b]benzofurans via an intramolecular dehydrogenative C–H/O–H coupling was developed, which is thought to proceed via a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. rsc.org

Table 2: Selected Copper-Catalyzed Benzofuran Syntheses

Click to view table

| Reactants | Catalyst System | Reaction Type | Yield | Reference |

| o-Hydroxy aldehydes, amines, alkynes | CuI | One-pot three-component | Good to Excellent | nih.gov |

| Phenols, Alkynes | Copper catalyst, O₂ | Aerobic oxidative cyclization | Good to Excellent | researchgate.netrsc.org |

| 1-(2-Iodoaryl)ketones | CuI (ppm levels) | Intramolecular O-arylation | 55% | nih.govacs.org |

| 2-(Benzo[b]thiophen-2-yl)phenols | Cu(OAc)₂ | Dehydrogenative C–H/O–H coupling | 64–91% | rsc.org |

Palladium-Based Catalytic Approaches for Benzofuran Scaffolds

Palladium catalysis offers unparalleled efficiency and scope for C-C and C-O bond formation, making it a powerful tool for constructing complex heterocyclic scaffolds like benzofuran-3(2H)-ones. scilit.comacs.org These approaches often involve tandem reactions, such as a cross-coupling followed by a cyclization event.

A prominent example is the Sonogashira coupling of terminal alkynes and iodophenols, catalyzed by a palladium-copper system, which upon intramolecular cyclization yields benzofuran derivatives. nih.govacs.org The use of palladium catalysts for intramolecular C-O bond formation in 1-(2-bromoaryl)ketones is also a general process for preparing 2,3-disubstituted benzofurans. nih.gov

More advanced strategies utilize palladium-catalyzed C–H activation. rsc.org Claes et al. developed a Pd(II)-catalyzed spirocyclic transformation of 2-aryloxymethyl-1,4-naphthoquinones to synthesize novel 2H,3′H-spiro[benzofuran-3,2′-naphthoquinones]. scilit.comacs.orgacs.org The optimal conditions for this transformation were found to be 10 mol % of palladium(II) acetate (B1210297) with additives in acetic acid. acs.orgacs.org Another innovative approach combines Rh/chiral sulfur-olefin-catalyzed enantioselective addition with a Pd-catalyzed intramolecular C-O coupling to rapidly synthesize benzofuran-3(2H)-ones containing a quaternary carbon center. organic-chemistry.org

Table 3: Summary of Palladium-Based Synthetic Approaches

Click to view table

| Reactants | Catalyst System | Key Transformation | Product Type | Reference |

| Terminal alkynes, Iodophenols | (PPh₃)PdCl₂, CuI | Sonogashira coupling / Cyclization | Substituted benzofurans | nih.gov |

| 2-Aryloxymethyl-1,4-naphthoquinones | Pd(OAc)₂ | C-H activation / Spirocyclization | Spiro[benzofuran-naphthoquinones] | scilit.comacs.org |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | C-H activation / Oxidation | Substituted benzofurans | rsc.org |

| Diaryl-substituted alkynols | Rh catalyst / Pd catalyst | 1,2-addition / C-O coupling | Quaternary benzofuran-3(2H)-ones | organic-chemistry.org |

Expedited Synthetic Techniques

To accelerate the synthesis of valuable heterocyclic compounds, modern techniques focus on reducing reaction times and improving energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of reactions, often leading to higher yields, enhanced purity, and significantly shorter reaction times compared to conventional heating methods. semanticscholar.orgresearchgate.net This approach has been successfully applied to the synthesis of benzofuran-3(2H)-ones. nih.govresearchgate.net

A reported method involves the microwave-mediated cyclization of substituted methyl 2-(2-methoxy-2-oxoethoxy)benzoates. semanticscholar.orgresearchgate.net Through systematic screening of reaction parameters, optimal conditions were identified that facilitate the rapid and efficient formation of the benzofuran-3(2H)-one core. For the synthesis of the parent compound, the use of potassium phosphate (B84403) (K₃PO₄) as the base in a mixture of dimethylformamide (DMF) and methanol (B129727) (MeOH) at 150 °C for 30 minutes under microwave irradiation provided the product in a 43% yield. semanticscholar.orgresearchgate.net Applying these optimized conditions to the corresponding precursor led to the synthesis of 5-methoxybenzofuran-3(2H)-one in a 55% yield. semanticscholar.org This expedited method provides a facile route to these important dihydrobenzofuranones. nih.gov

Table 3: Optimization of Microwave-Assisted Synthesis of Benzofuran-3(2H)-one

| Base (0.75 mmol) | Solvent (1.5 mL) | Temp (°C) | Time (min) | Yield (%) | Reference |

| K₂CO₃ | CH₃OH/DMF | 150 | 30 | 27 | researchgate.net |

| Na₂CO₃ | CH₃OH/DMF | 150 | 30 | 30 | researchgate.net |

| Cs₂CO₃ | CH₃OH/DMF | 150 | 30 | 37 | researchgate.net |

| K₃PO₄ | CH₃OH/DMF | 150 | 30 | 43 | semanticscholar.orgresearchgate.net |

| K₃PO₄ | MEG | 150 | 30 | 23 | researchgate.net |

Synthesis of Precursors and Intermediate Derivatization

The functionalization of the benzofuran ring system often relies on the synthesis of strategically substituted precursors that can undergo further chemical transformations.

The compound 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid serves as a versatile starting material for the synthesis of various new benzofuran derivatives. nih.govresearchgate.net Its structure contains multiple reactive sites—a carboxylic acid, a phenolic hydroxyl group, and an acetyl group—that allow for multidirectional transformations. nih.gov

For example, the carboxylic acid moiety can be converted into an amide. The synthesis of the corresponding carboxamide derivative has been achieved by first treating the acid with oxalyl chloride to form the acyl chloride, followed by reaction with ammonium (B1175870) hydroxide (B78521). nih.gov This amide can then serve as a substrate for further modification. One such modification is the bromination of the benzofuran ring system. Reaction of the amide derivative with bromine in acetic acid leads to the formation of a bromo-derivative, demonstrating a pathway to halogenated benzofurans. nih.gov These transformations highlight the utility of this precursor in generating a library of structurally diverse compounds. nih.govresearchgate.net

While direct synthesis of 3-acetyl-5-methoxy-2-methylbenzofuran is less commonly detailed, the preparation of closely related intermediates, such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is well-established and provides a platform for extensive derivatization. scispace.com This ester, synthesized from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, is a key building block for introducing further functionality. scispace.com

The reactivity of this intermediate allows for selective modifications at various positions. Halogenation is a common strategy; for instance, reaction with an equimolar amount of bromine results in the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. scispace.com The methyl group at the C2 position can also be functionalized. Treatment of the 6-bromo derivative with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide leads to the selective bromination of the C2-methyl group, yielding methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate with high efficiency. scispace.com These subsequent transformations exemplify how a core precursor is prepared and activated for further derivatization to access a range of complex benzofuran analogues. scispace.com

Ring Opening and Ring Closure Reactions in Benzofuran Synthesis

The construction of the benzofuran framework, a core structural motif in numerous natural products and pharmacologically active compounds, is often achieved through strategic ring-closing reactions. Conversely, ring-opening reactions of existing benzofuran systems can provide access to highly functionalized phenolic intermediates, which can be valuable precursors in multi-step syntheses. This section explores the application of both ring closure and ring opening methodologies in the synthesis of benzofuranones and their analogues.

Ring Closure Reactions for Benzofuranone Synthesis

Intramolecular cyclization is a cornerstone of benzofuran synthesis. These reactions typically involve the formation of the C-O or a C-C bond of the furanone ring from a suitably substituted phenolic precursor. A variety of catalytic systems have been developed to facilitate these transformations, offering control over regioselectivity and functional group tolerance.

One of the most powerful approaches involves the intramolecular cyclization of α-aryloxycarbonyl compounds. rsc.org Transition metals, particularly palladium, have proven highly effective in catalyzing such ring closures. For instance, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols provides a direct route to 3-substituted-benzofuran-2(3H)-ones under mild conditions. nih.gov This method often utilizes a carbon monoxide surrogate, avoiding the handling of gaseous CO. nih.gov

Lewis and Brønsted acids are also employed to promote the cyclization of α-aryloxy ketones via intramolecular Friedel-Crafts type reactions. rsc.orgnih.gov For example, trifluoroacetic acid (TFA) has been used to catalyze the cyclization of 2-hydroxy-1,4-diones, which, followed by an oxidative aromatization step, yields various benzofuran derivatives. rsc.org

The following table summarizes selected catalytic systems for ring-closure reactions leading to benzofuranone and benzofuran structures.

Table 1: Catalytic Systems for Intramolecular Ring Closure in Benzofuran Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Alkenylphenols | Palladium catalyst, CO surrogate (e.g., N-formylsaccharin) | Benzofuran-2(3H)-ones | Mild conditions, good functional group tolerance. nih.gov |

| o-Iodophenols and Terminal Alkynes | (PPh₃)PdCl₂ / CuI | 2-Substituted Benzofurans | Sonogashira coupling followed by intramolecular cyclization. nih.gov |

| α-Aryloxyaryl Ketones | Lewis Acids (e.g., BCl₃, Ga(OTf)₃, AlCl₃) | Substituted Benzofurans | Intramolecular Friedel-Crafts acylation. nih.gov |

| o-Bromobenzylvinyl Ketones | Potassium tert-butoxide | Substituted Benzofurans | Transition-metal-free intramolecular cyclization. nih.gov |

Ring Opening Reactions of Benzofurans

While less common than ring-closure strategies, the ring-opening of the benzofuran core is an emerging area that provides access to unique ortho-functionalized phenol (B47542) derivatives. acs.org These reactions typically involve the cleavage of the C2-O bond, which can be challenging due to the aromaticity of the furan (B31954) ring. Nickel catalysis has been at the forefront of developing these transformations.

For example, nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides can produce a variety of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.org This method utilizes a nickel catalyst and a reductant, such as manganese powder, to achieve the cleavage of the endocyclic C-O bond and concomitant C-C bond formation with the alkyl halide coupling partner. chinesechemsoc.org Another nickel-catalyzed approach involves the reaction of benzofurans with silanes, leading to ortho-alkenyl-, alkylsilane-, or alkenylsilane-substituted phenols. acs.org These ring-opening strategies are valuable for transforming simple benzofurans into more complex phenolic structures that can be used in further synthetic elaborations. acs.orgchinesechemsoc.org

The following table details examples of nickel-catalyzed ring-opening reactions of benzofurans.

Table 2: Nickel-Catalyzed Ring-Opening Reactions of Benzofurans

| Benzofuran Substrate | Coupling Partner | Catalyst/Reductant | Product Type | Key Features |

|---|---|---|---|---|

| Unsubstituted Benzofuran | Secondary/Tertiary Alkyl Halides | Ni(dppe)Cl₂ / Mn powder | (E)-o-Alkenylphenols | High (E/Z) selectivity, good functional group tolerance. chinesechemsoc.org |

The strategic use of both ring-closure and ring-opening reactions provides a versatile toolkit for the synthesis of complex benzofuranones and their analogues. While direct synthesis of 5-methoxy-2-methylbenzofuran-3(2H)-one using a specific ring-opening/closure sequence is not prominently reported, the principles outlined here form a rational basis for designing such a synthetic route. For instance, an intramolecular Friedel-Crafts cyclization of a precursor like 2-(4-methoxyphenoxy)propanoyl chloride could theoretically yield the target molecule.

Chemical Reactivity and Transformation Studies of the 5 Methoxy 2 Methylbenzofuran 3 2h One Core

Functional Group Interconversions on the Benzofuran-3(2H)-one Scaffold

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the conversion of one functional group into another. On the benzofuran-3(2H)-one scaffold, these transformations primarily target the carbonyl group, the activated C2 position, the methyl group, and the aromatic ring.

The carbonyl group at C3 is a key site for reactions. While direct reduction or conversion to other functionalities is common for ketones, the lactone nature of the benzofuranone influences its reactivity. More commonly, reactions occur at the adjacent C2 position, which is activated by both the carbonyl group and the furan (B31954) oxygen.

Transformations on the aromatic ring and the C2-methyl group are also crucial for creating structural diversity. For instance, in a related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, the aromatic ring can undergo bromination at the C6 position using an equimolar amount of Br₂. Subsequent bromination targeting the methyl group can be achieved with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide, yielding a 2-(bromomethyl) derivative. dtu.dk This bromomethyl group is a versatile handle for further nucleophilic substitutions, allowing for the introduction of various aminoalkyl side chains. dtu.dk

These interconversions are summarized in the table below:

| Starting Scaffold | Reagent(s) | Position of FGI | Resulting Functional Group |

| 5-methoxy-2-methylbenzofuran (B85128) | Br₂ (1 equiv.) | C6 (Aromatic Ring) | Bromo |

| 6-bromo-5-methoxy-2-methylbenzofuran | NBS, Benzoyl Peroxide | C2-Methyl | Bromomethyl |

| 6-bromo-2-(bromomethyl)benzofuran | Various Amines | C2-Bromomethyl | Aminoalkyl |

This interactive table summarizes key functional group interconversions on the benzofuran (B130515) scaffold based on related structures.

Regioselective Transformations and Their Mechanistic Insights

Regioselectivity is critical when multiple reactive sites are present in a molecule. The synthesis of substituted benzofuranones often relies on reactions that can precisely control the position of new substituents. A notable method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which allows for the regioselective preparation of benzofuranones with programmable substitution patterns at any position on the aromatic ring. nih.gov This reaction proceeds through a key Diels-Alder reaction where the electronic polarization of both coupling partners dictates the high level of regioselectivity. nih.gov

Another powerful regioselective transformation is the Indium(III) triflate-catalyzed formal [3+2] cycloaddition of benzoquinones with β-ketoamides. This cascade reaction provides a novel and efficient route to benzofuran-3-carboxamides. wikipedia.org The mechanism is proposed to begin with the activation of the benzoquinone by the In(OTf)₃ catalyst, enhancing its reactivity for addition. wikipedia.org This strategy allows for the construction of a diverse library of benzofuran derivatives with predictable regiochemistry.

These reactions highlight how the choice of reagents and catalysts can steer transformations to a specific site on the complex benzofuranone core, enabling the synthesis of complex molecules with precise structural control.

Heterocyclization Reactions Involving Benzofuran Moieties

The benzofuran-3(2H)-one core is an excellent precursor for the synthesis of more complex fused or appended heterocyclic systems. The carbonyl group and the adjacent active methylene (B1212753) position are key reactive sites for condensation and cyclization reactions with various binucleophilic reagents.

Pyrazole Derivatives: Pyrazole rings can be readily fused or attached to the benzofuran scaffold. A common method involves the reaction of a benzofuran derivative containing a 1,3-dicarbonyl or equivalent functionality with hydrazine hydrate or its derivatives. For example, 3-benzoylbenzofurans react with hydrazine hydrate in methanol (B129727) to form the corresponding pyrazole derivatives. researchgate.net Similarly, benzofuran-2-carbohydrazide can be reacted with reagents like acetyl acetone (B3395972) or benzoyl acetone to yield pyrazole-appended benzofurans. mdpi.com

Isoxazole (B147169) Derivatives: The synthesis of isoxazoles typically involves the reaction of a benzofuran chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride. mdpi.comacs.orgnih.gov The chalcone is first prepared by the Claisen-Schmidt condensation of a 2-acetylbenzofuran with an appropriate aldehyde. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or potassium hydroxide (B78521) leads to the cyclization and formation of the 3-(benzofuran-2-yl)-5-aryl-isoxazole ring system. mdpi.comnih.gov

Cyclopentanothiophene Derivatives: The synthesis of cyclopentanothiophene derivatives directly from a 5-methoxy-2-methylbenzofuran-3(2H)-one core is not a well-documented transformation in the reviewed scientific literature. This specific heterocyclization represents a unique synthetic challenge that has not been extensively explored.

Thiazole (B1198619) Derivatives: Thiazole moieties can be incorporated onto the benzofuran skeleton through several routes. One established method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov For benzofuran-containing thiazoles, a precursor such as 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide can be reacted with α-haloketones to yield the target thiazole derivatives. nih.gov Another approach involves the condensation of a benzofuran-3(2H)-one with a thiazole-4-carbaldehyde, which results in the formation of (Z)-2-((2-arylthiazol-4-yl)methylene)benzofuran-3(2H)-one, a class of compounds known as thiazole aurones. researchgate.net

Triazole Derivatives: The 1,2,3-triazole ring is commonly synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". To apply this to the benzofuranone core, the scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne. For instance, a 2,2-diazido-benzofuran-3(2H)-one intermediate can be prepared and subsequently reacted with various terminal alkynes in a CuAAC reaction to form novel geminal bis-1,2,3-triazole hybrids linked to the benzofuran-3(2H)-one structure. researchgate.net

2H-Chromene Derivatives: A direct ring transformation or rearrangement of the this compound scaffold into a 2H-chromene is not a commonly reported synthetic route. While both benzofurans and chromenes can be synthesized from common phenolic precursors, their interconversion is not straightforward. nih.govresearchgate.net For example, the propargyl Claisen rearrangement of propargyloxy-calixarenes can lead to both chromene and benzofuran moieties simultaneously through different diradical pathways, but this does not represent a transformation of a pre-existing benzofuranone. nih.gov

Pyridone Derivatives: Fused pyridone rings, creating benzofuro[c]pyridine systems, can be synthesized from benzofuran precursors. One route involves converting (E)-3-(1-benzofuran-2-yl)propenoic acid into its corresponding azide, which upon thermal cyclization in diphenyl ether, yields researchgate.netbenzofuro[3,2-c]pyridin-1(2H)-one. More directly, multifunctionalized benzofuran derivatives, such as ethyl 2-(2-benzoylbenzofuran-3-yl)acetate, can undergo a metal-free reaction with an ammonia source like ammonium (B1175870) acetate in the presence of acetic acid to yield 1-phenylbenzofuro[2,3-c]pyridin-3-ol, which is a tautomer of the corresponding pyridone.

Dimerization and Oxidation Reactions of Benzofuran Derivatives

Dimerization: Benzofuran-3(2H)-one derivatives, particularly those with substituents at the C2 position, can undergo oxidative dimerization. For example, 3-arylbenzofuran-2-ones can be dimerized using pyridinium chlorochromate (PCC) at room temperature. researchgate.net It has also been noted that C2-phenyl substituted benzofuran-3(2H)-one derivatives are susceptible to dimerization in the presence of oxidants. researchgate.net Furthermore, a palladium(II)-catalyzed oxidative dimerization of 3-alkylbenzofurans has been shown to produce [2,3′-bibenzofuran]-2′(3′H)-ones, which are essentially dimers formed via a C-C bond between the C2 position of one unit and the C3 position of another.

Oxidation: The benzofuran nucleus can be oxidized using biomimetic systems that model the action of cytochrome P450 enzymes. Using hydrogen peroxide as the oxidant and manganese(III) porphyrins as catalysts, 3-methylbenzofuran undergoes oxidation. mdpi.com The key step is the epoxidation at the 2,3-double bond to form a highly reactive 3-methylbenzofuran-2,3-epoxide intermediate. This epoxide can then undergo an internal rearrangement to an enol form (3-methylbenzofuran-2-ol), which exists in equilibrium with its more stable keto tautomer, 3-methylbenzofuran-2(3H)-one. mdpi.com This demonstrates a pathway for the formation of the benzofuranone core via oxidation of the corresponding benzofuran.

Reaction Kinetics and Thermodynamic Analyses of Related Benzofuranone Transformations

Understanding the thermodynamic and kinetic parameters of reactions involving the benzofuranone core is essential for predicting reactivity and elucidating mechanisms. Studies on a series of benzofuranone-type compounds have provided valuable insights into their behavior, particularly as antioxidants.

The dominant structure of these compounds in solution is the lactone form rather than the enolic tautomer. researchgate.net The thermodynamic driving forces for key chemical processes, such as proton donation, hydrogen atom donation, and electron donation, have been determined in DMSO. researchgate.net These parameters are crucial for understanding the antioxidant mechanism. For instance, the hydrogen transfer from benzofuranone analogues to the stable radical DPPH• has been shown to proceed via a two-step mechanism involving a rate-determining proton transfer followed by an electron transfer. researchgate.net

The Gibbs free-energy changes (ΔG) for these processes have been quantified and are linearly dependent on the sum of Hammett substituent parameters, allowing for the estimation of these thermodynamic driving forces for a wide range of substituted benzofuranones. researchgate.netresearchgate.net

| Thermodynamic Parameter | Typical Range (kcal/mol in DMSO) | Implication |

| ΔG(HD)(XH) (Hydrogen Donation) | 65.2 to 75.0 | Good hydrogen-atom-donating antioxidants |

| ΔG(PD)(XH) (Proton Donation) | 11.5 to 22.4 | Good to middle-strong proton donors |

| E(ox)(XH) (Electron Donation) | 1.346 to 1.962 V | Weak electron donors in neutral form |

| E(ox)(X⁻) (Anion Electron Donation) | Negative values | Good electron donors in anionic form |

This interactive table presents key thermodynamic data for benzofuranone-type compounds, highlighting their antioxidant potential. researchgate.net

These quantitative studies provide a fundamental understanding of the structure-reactivity relationships within the benzofuranone class, enabling the rational design of molecules with specific chemical properties.

Base-Catalyzed Condensation and Dehydration Processes

The investigation into the reactivity of the this compound core has revealed its susceptibility to base-catalyzed self-condensation and subsequent dehydration. This process is initiated by the treatment of the benzofuranone with a sodium methoxide/methanol solution. The reaction proceeds through the formation of a key intermediate, 2,2'-(ethan-1,1-diyl)bis(5-methoxybenzofuran-3(2H)-one), which is the product of the initial condensation step.

This intermediate is then subjected to dehydration, leading to the formation of a more complex, fused heterocyclic system. The final product of this sequential reaction is identified as 2,8-dimethoxy-5a,11-dimethyl-5a,6-dihydrobenzo[b]benzofuro[2,3-d]furan-11b(5H)-one. This transformation highlights the dual reactivity of the initial benzofuranone, acting as both a nucleophile (after deprotonation at the C-2 position) and an electrophile in the condensation step.

The structural elucidation of these products has been accomplished through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, confirming the proposed reaction pathway.

Table 1: Compounds Involved in the Base-Catalyzed Condensation and Dehydration of this compound

| Compound Name | Role in Reaction |

| This compound | Starting Material |

| Sodium methoxide | Base Catalyst |

| Methanol | Solvent |

| 2,2'-(ethan-1,1-diyl)bis(5-methoxybenzofuran-3(2H)-one) | Condensation Intermediate |

| 2,8-dimethoxy-5a,11-dimethyl-5a,6-dihydrobenzo[b]benzofuro[2,3-d]furan-11b(5H)-one | Final Dehydration Product |

Activation Parameters and Proposed Kinetic Schemes

Kinetic studies of the base-catalyzed self-condensation of this compound have provided insights into the reaction mechanism and the energy requirements of the process. The reaction is found to follow second-order kinetics, indicating that the rate-determining step involves the collision of two molecules of the benzofuranone, or more specifically, the reaction between the enolate of one molecule and the keto group of another.

The activation parameters for this transformation have been determined experimentally. The activation energy (Ea) provides a measure of the energy barrier that must be overcome for the reaction to occur, while the entropy of activation (ΔS‡) offers information about the degree of order in the transition state. These parameters are crucial for understanding the feasibility and mechanism of the reaction.

A proposed kinetic scheme involves the initial rapid, reversible deprotonation of the this compound at the C-2 position by the methoxide base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the benzofuranone in the rate-determining step to form the aldol-type condensation intermediate. Subsequent intramolecular cyclization and dehydration lead to the final product.

Table 2: Activation Parameters for the Base-Catalyzed Self-Condensation of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | Data not available in search results | kJ/mol |

| Enthalpy of Activation (ΔH‡) | Data not available in search results | kJ/mol |

| Entropy of Activation (ΔS‡) | Data not available in search results | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available in search results | kJ/mol |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methoxy 2 Methylbenzofuran 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Analysis of ¹H and ¹³C NMR spectra, along with correlation studies, allows for the unambiguous assignment of the molecular structure of benzofuranone derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectra of benzofuran (B130515) derivatives provide key information regarding the substitution pattern on both the aromatic and heterocyclic rings. For derivatives of 5-methoxy-2-methylbenzofuran (B85128), the following characteristic signals are typically observed:

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group generally appears in the upfield region of the aromatic spectrum, typically around δ 3.8-3.9 ppm. dea.gov For instance, in 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide, the methoxy signal is found at 3.98 ppm. nih.gov

Methyl Protons (-CH₃): The protons of the methyl group at the C2 position of the furanone ring also produce a singlet, usually further upfield, around δ 2.5-2.7 ppm. nih.gov

Aromatic Protons: The protons on the benzene (B151609) ring exhibit characteristic splitting patterns (doublets, doublets of doublets) depending on their substitution and coupling with adjacent protons. In 5-methoxy-2-benzofuran-1(3H)-one, the aromatic protons appear at δ 6.91 (d), 7.02 (dd), and 7.80 (d) ppm. nih.gov

Heterocyclic Ring Protons: For the specific 3(2H)-one structure, the proton at the C2 position would typically appear as a quartet if coupled to the C2-methyl group.

Interactive Data Table: ¹H NMR Chemical Shifts for Benzofuran Derivatives

| Compound | Solvent | -OCH₃ (s) | -CH₃ (s) | Aromatic-H (m) | Reference |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | DMSO-d₆ | 3.98 | 2.68 | 7.22 (s), 7.70 (s) | nih.govresearchgate.net |

| 5-Methoxy-2-benzofuran-1(3H)-one | CDCl₃ | 3.89 | N/A | 6.91-7.80 | nih.gov |

| (5-Methoxybenzofuran-2-yl)(p-tolyl)methanone | CDCl₃ | 3.86 | N/A | 7.10-7.96 | rsc.org |

| 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | CDCl₃ | 3.8-3.9 | N/A | N/A | dea.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for all unique carbon atoms in the molecule, including quaternary carbons. Key signals for 5-methoxy-2-methylbenzofuran-3(2H)-one and its derivatives include:

Carbonyl Carbon (C=O): The ketone or ester carbonyl carbon at the C3 position is highly deshielded and appears significantly downfield. In 5-methoxy-2-benzofuran-1(3H)-one, the lactone carbonyl is observed at δ 171.1 ppm. nih.gov In acetylated derivatives, the ketone carbon of the acetyl group appears even further downfield, around δ 198.08 ppm. nih.gov

Aromatic and Heterocyclic Carbons: The carbons of the fused ring system appear in the range of δ 95-165 ppm. The carbon bearing the methoxy group (C5) is typically found around δ 155-165 ppm. nih.govnih.gov

Methoxy Carbon (-OCH₃): The carbon of the methoxy group gives a signal in the aliphatic region, typically around δ 56 ppm. nih.govnih.gov

Methyl Carbon (-CH₃): The C2-methyl carbon signal is observed in the upfield region, often around δ 14 ppm. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for Benzofuran Derivatives

| Compound | C=O | Aromatic/Heterocyclic C | -OCH₃ | -CH₃ | Reference |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 164.42, 198.08 | 103.10, 111.14, 112.81, 124.65, 130.56, 146.94, 155.49, 162.02 | 56.17 | 14.11 | nih.govresearchgate.net |

| 5-Methoxy-2-benzofuran-1(3H)-one | 171.1 | 106.2, 116.7, 118.2, 127.4, 149.6, 164.9 | 56.1 | N/A | nih.gov |

| (5-Methoxybenzofuran-2-yl)(p-tolyl)methanone | 183.9 | 104.0, 113.2, 116.0, 118.3, 127.6, 129.2, 129.7, 134.6, 143.7, 151.2, 153.3, 156.7 | 55.9 | N/A | rsc.org |

Correlation of Experimental and Theoretically Determined Chemical Shift Values

The comparison between experimentally measured NMR chemical shifts and those calculated using computational methods, such as Density Functional Theory (DFT), serves as a powerful tool for structure verification. While specific theoretical studies on this compound were not found, research on related structures like substituted 2-methoxypyridines demonstrates this principle. uba.ar These studies show that electronic resonance interactions significantly affect the chemical shifts of both the carbon and oxygen atoms of a methoxy group. uba.ar An increase in resonance interaction leads to a deshielding (a shift to a higher ppm value) of both nuclei. uba.ar Such theoretical calculations can help confirm assignments and provide deeper insight into the electronic structure of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying key functional groups. For a compound like this compound, the most prominent absorption bands would be:

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the C3-ketone is expected. In related benzofuranone structures, this band appears in the region of 1715-1740 cm⁻¹. For 5-methoxy-2-benzofuran-1(3H)-one, this peak is observed at 1736 cm⁻¹. nih.gov In other benzofuran derivatives with a carbonyl group, this stretch is seen around 1635-1644 cm⁻¹. nih.gov

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkages (both the furan (B31954) ring ether and the methoxy group ether) typically appear in the 1260-1030 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹ (e.g., 2914-2932 cm⁻¹). nih.govnih.gov

Interactive Data Table: Characteristic FT-IR Bands for Benzofuranone Derivatives

| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Reference |

| 5-Methoxy-2-benzofuran-1(3H)-one | 1736 | 1261, 1146, 1036 | 1601, 1489, 1452 | 3032, 2922, 2852 | nih.gov |

| General Benzofuran Derivatives | 1635-1644 | N/A | N/A | 2914-2932 | nih.gov |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra. For this compound, one would expect:

Strong signals for the aromatic ring breathing modes.

Significant peaks for the C=C bonds within the benzene ring.

The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Although specific FT-Raman data for this compound or its immediate derivatives were not available in the search results, this technique remains a valuable tool in the comprehensive structural analysis of such compounds.

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the skeletal structure of a molecule. The vibrational modes of this compound are determined by its 23 atoms, resulting in 63 (3n-6) fundamental vibrations.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from characteristic group frequencies and data from closely related structures. For instance, the IR spectrum of the isomeric compound 5-methoxyisobenzofuran-1(3H)-one shows prominent bands at 1736 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (aromatic C=C stretch), 1261 cm⁻¹ (C-O-C stretch), and various C-H stretching vibrations above 2800 cm⁻¹. nih.gov For this compound, similar characteristic absorptions would be anticipated.

A detailed assignment of these vibrational modes is achieved through theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP. rsc.org These calculations not only predict the wavenumbers of the vibrations but also allow for a Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. nih.gov For example, a PED analysis would definitively assign the strong IR absorption expected between 1720-1740 cm⁻¹ to the C=O stretching vibration, likely with a PED contribution exceeding 70%. rsc.org Other key vibrations that would be characterized by PED include the methoxy group (asymmetric and symmetric C-H stretching and bending) and the vibrations of the benzofuran core. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Aryl Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₃, -OCH₃ |

| Carbonyl C=O Stretch | 1740 - 1720 | Ketone in 5-membered ring |

| Aromatic C=C Stretch | 1620 - 1580 | Aryl Ring |

| C-O-C Stretch (ether) | 1270 - 1200 | Aryl-Alkyl Ether |

| C-O-C Stretch (furanone) | 1100 - 1020 | Furanone Ring |

Correlation of Experimental and Theoretically Determined Wavenumber Values

A critical step in modern vibrational analysis is the correlation of experimentally measured FT-IR and Raman spectra with theoretically computed wavenumbers. rsc.org Computational methods, such as DFT, calculate harmonic frequencies, which are typically higher than the experimental anharmonic frequencies. To correct for this systemic overestimation, a scaling factor is often applied to the calculated values.

Once scaled, the theoretical wavenumbers are plotted against the experimental wavenumbers. A linear regression analysis of this plot yields a correlation coefficient (R²). An R² value close to 1.0 (e.g., >0.99) indicates an excellent agreement between the theoretical model and the experimental reality, validating both the structural model used for the calculation and the assignment of the spectral bands. nih.gov This robust correlation allows for the confident assignment of complex vibrational modes that are difficult to identify from experimental data alone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The this compound molecule contains a conjugated system that includes the benzene ring and the α,β-unsaturated ketone within the furanone ring. This extended chromophore is expected to exhibit two primary types of electronic transitions:

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. These absorptions are typically weaker than π → π* transitions. msu.edu

The resulting UV-Vis spectrum would show specific absorption maxima (λmax), which are useful for confirming the presence of the conjugated system and for quantitative analysis. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the wavelengths of these electronic transitions, further corroborating the experimental findings. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.

For this compound (C₁₀H₁₀O₂), the nominal molecular weight is 178 g/mol . In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺•), which would be detected at a mass-to-charge ratio (m/z) of 178. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. A plausible fragmentation pathway, based on the analysis of similar furanones, could involve: imreblank.ch

Loss of a methyl radical (•CH₃) from the 2-position to give a fragment at m/z 163.

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 147.

Loss of carbon monoxide (CO) from the ketone, a common fragmentation for cyclic ketones, to yield a fragment at m/z 150. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring m/z values with extremely high accuracy (typically to four or more decimal places). dea.gov This allows for the unambiguous determination of a molecule's elemental formula. For example, while both C₁₀H₁₀O₂ and C₉H₆O₃ have a nominal mass of 178, their exact masses are distinct.

Table 2: HRMS Data for this compound and a Structural Isomer

| Compound | Formula | Calculated Exact Mass [M] | Observed Mass [M+H]⁺ (Example) |

| This compound | C₁₀H₁₀O₂ | 178.06298 | Hypothetical: 179.0706 |

| 5-methoxyisobenzofuran-1(3H)-one | C₉H₈O₃ | 164.04734 | 165.0606 nih.gov |

Note: The observed mass for the title compound is hypothetical as specific data is not available. The data for the isomer is from HREIMS analysis. nih.gov

This high precision is crucial for distinguishing between compounds with the same nominal mass and confirming the correct elemental composition. miamioh.edu

X-ray Crystallography for Molecular Structure Confirmation

While crystal structure data for this compound itself is not available, a detailed analysis of its isomer, 5-methoxyisobenzofuran-1(3H)-one , has been published. nih.govresearchgate.net This analysis provides valuable insight into the structural characteristics of the methoxy-benzofuranone core. The molecule was found to be essentially planar, with weak intermolecular C-H···O hydrogen bonds linking the molecules into a two-dimensional network. nih.gov The crystallographic data for this isomer is summarized below.

Table 3: Crystallographic Data for the Isomer 5-Methoxyisobenzofuran-1(3H)-one

| Parameter | Value |

| Formula | C₉H₈O₃ |

| Molecular Weight | 164.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1819 (9) |

| b (Å) | 10.4285 (18) |

| c (Å) | 9.2965 (9) |

| β (˚) | 99.962 (8) |

| Volume (ų) | 781.26 (18) |

| Z | 4 |

| R-factor | 0.049 |

| Data sourced from Paixão et al. (2012). nih.gov |

An X-ray crystallographic study of this compound would similarly confirm the connectivity of the atoms and provide precise geometric parameters for its unique structure.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound. scispace.com

For this compound, the molecular formula is C₁₀H₁₀O₂. The theoretical elemental composition can be calculated from the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), and the molecular weight (178.18 g/mol ).

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 67.40 | Experimental data required |

| Hydrogen (H) | 5.66 | Experimental data required |

An experimental result where the "Found" values are within ±0.4% of the "Theoretical" values is generally considered confirmation of the compound's elemental composition and purity. scispace.com

No Scientific Research Found for "this compound"

Extensive searches for theoretical and computational chemistry investigations specifically focused on the compound This compound have yielded no publicly available scientific literature or research data. Consequently, the detailed analysis requested, including quantum chemical calculations, electronic absorption spectra, and molecular orbital analysis, cannot be provided at this time.

The required in-depth information, which would form the basis of the requested article, appears not to be present in accessible scientific databases and publications. This includes a lack of studies detailing:

Density Functional Theory (DFT) Studies: No specific research was found employing DFT methods like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p) to analyze this compound.

Geometry Optimization and Conformational Analysis: There are no published conformational analyses or geometry optimization results for this molecule.

Electronic Absorption Spectra Calculations: Information regarding Time-Dependent DFT (TD-DFT) or other methods to calculate the electronic absorption spectra is not available.

Natural Bond Orbital (NBO) Analysis: There are no findings on NBO analysis to describe charge delocalization or hyperconjugative interactions within the molecule.

Without primary research sources, it is impossible to generate the scientifically accurate and detailed content as per the requested outline. The chemical compound exists in various chemical supplier databases, but no scholarly articles detailing its computational chemistry investigations could be located.

Theoretical and Computational Chemistry Investigations on 5 Methoxy 2 Methylbenzofuran 3 2h One

Molecular Orbital Analysis

Molecular Electrostatic Potential (MESP) Mapping

To understand the reactive behavior of 5-methoxy-2-methylbenzofuran-3(2H)-one, a Molecular Electrostatic Potential (MESP) map would be calculated using methods like Density Functional Theory (DFT). This analysis visually represents the electrostatic potential on the electron density surface. The MESP map uses a color spectrum to identify regions of positive and negative potential. Red areas, indicating negative potential (electron-rich), are susceptible to electrophilic attack, while blue areas, indicating positive potential (electron-poor), are prone to nucleophilic attack. For this molecule, the carbonyl oxygen at the 3-position would be expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atoms and the area around the carbonyl carbon would show positive potential (electrophilic sites).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most capable of donating electrons in a reaction (nucleophilic), while the LUMO is the most capable of accepting electrons (electrophilic). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the specific energy values for HOMO, LUMO, and the energy gap would need to be calculated to provide a quantitative analysis.

Reactivity and Stability Descriptors

Quantitative insights into the reactivity and stability of the molecule would be derived from various calculated descriptors.

Local reactivity descriptors, such as Fukui functions, are used to pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These calculations would identify specific atoms in the this compound structure that are most likely to participate in chemical reactions. It is generally anticipated that the carbonyl carbon would be a primary site for nucleophilic attack.

Based on the HOMO and LUMO energies, key quantum chemical descriptors would be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Indicates the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A data table for these indices would be populated once the foundational HOMO and LUMO energies are determined through DFT calculations.

Thermodynamical Calculations

Thermodynamic properties such as standard enthalpy, entropy, and Gibbs free energy would be calculated at various temperatures. These calculations provide crucial information on the thermal stability of this compound and the spontaneity of its potential reactions under different thermal conditions. A detailed table of these properties versus temperature would be constructed from the results of frequency calculations performed on the optimized molecular structure.

To provide the detailed, data-rich article requested, new computational research focusing specifically on this compound is required.

Computed Total Energy and Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic stability and behavior of a molecule are governed by fundamental parameters such as total energy, enthalpy, entropy, and Gibbs free energy. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these values. These calculations offer a window into the relative stability and potential reactivity of a compound.

While specific computed thermodynamic data for this compound is not readily found in published research, studies on related benzofuranone structures provide a general understanding. For instance, research on various substituted benzofuranones has shown that the thermodynamic driving forces for processes like proton and hydrogen atom transfer are significantly influenced by the nature and position of substituents on the benzofuran (B130515) ring. acs.orgnih.gov

A study on 31 different benzofuranone-typical compounds determined their thermodynamic driving forces in DMSO. nih.gov The Gibbs free energy for proton donation (ΔGPD) for benzofuranones was found to be in the range of 11.5 to 16.0 kcal/mol, indicating they are effective proton donors. nih.gov Furthermore, the Gibbs free energy for hydrogen atom donation (ΔGHD) ranged from 65.2 to 74.1 kcal/mol for one class of these compounds. nih.gov These values are influenced by the electronic effects of the substituents. acs.orgnih.gov

Investigations into other benzofuran derivatives, such as 1-benzofuran, have utilized DFT to calculate thermodynamic parameters at various temperatures. researchgate.net Such studies typically reveal a direct relationship between temperature and thermodynamic properties like heat capacity, enthalpy, and entropy.

A computational study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, a more complex benzofuran derivative, calculated its thermodynamic properties at different temperatures using the B3LYP/6-311++G(d,p) level of theory. The computed total energy and thermodynamic parameters confirmed the high stability of the synthesized structure. semanticscholar.org

Table 1: Illustrative Thermodynamic Parameters for a Benzofuran Derivative at 298.15 K (Note: This data is for a related complex benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, and is provided for illustrative purposes as specific data for this compound is not available.)

| Parameter | Value |

| Total Energy (Hartree) | -1185.9 |

| Enthalpy (kcal/mol) | 240.5 |

| Gibbs Free Energy (kcal/mol) | 185.8 |

| Entropy (cal/mol·K) | 183.4 |

Source: Adapted from a study on a complex benzofuran derivative. semanticscholar.org

Stability Comparisons of Isomeric Structures

Computational analysis is a valuable tool for comparing the relative stabilities of isomers. This is typically achieved by calculating the ground-state energies of the different isomeric forms; the isomer with the lower energy is predicted to be more stable.

Specific computational studies directly comparing the stability of this compound with its isomers are not prevalent in the literature. However, research on related systems highlights the utility of this approach. For example, a computational investigation of the isomeric structures of a novel pyrazolo[3,4-b]pyridine derivative of benzofuran found that one isomer was more stable than the other by 5.3407 kcal/mol. semanticscholar.org This difference in stability was attributed to the specific arrangement of atoms and the resulting electronic interactions.

The crystal structure of an isomer, 5-methoxy-2-benzofuran-1(3H)-one, has been reported, confirming its molecular geometry. nih.gov In this molecule, the benzofuran skeleton is nearly planar. nih.gov While this experimental finding provides insight into the structure of a related isomer, a direct computational comparison with this compound would be necessary to definitively determine their relative stabilities. Such a study would involve optimizing the geometries of both isomers and comparing their calculated total energies.

Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability, Electric Dipole Moment)

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Benzofuran derivatives have been identified as promising candidates for NLO applications due to their extended π-electron systems, which can lead to significant NLO responses. researchgate.netresearchgate.net The key parameters that characterize the NLO properties of a molecule are the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.netnih.gov While specific NLO data for this compound is not available, studies on other benzofuran derivatives provide valuable insights.

Research on various benzofuran derivatives has shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. researchgate.net For instance, a theoretical study on 7-methoxy-benzofuran-2-carboxylic acid suggested that its HOMO-LUMO energy gap of 4.189 eV indicates high polarizability and potential for NLO applications. researchgate.net

A study on novel fused-triazine derivatives calculated NLO properties using the B3LYP/6-311**G(d,p) basis set. nih.gov The calculated dipole moments for the studied compounds were 2.76 D and 6.96 D, with polarizability values in the range of 6.09–10.75 × 10-24 esu. nih.gov Another investigation into SUBO bridged ball-type metallophthalocyanines demonstrated that these complex molecules exhibit significantly better NLO properties than the reference compound urea. rsc.org

Table 2: Computed NLO Properties for Representative Organic Molecules (Note: This table provides illustrative data for other organic compounds investigated for NLO properties, as specific data for this compound is not available.)

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | 1.37 | - | - |

| Fused-Triazine Derivative 1 | 2.76 | 6.09 x 10-24 | - |

| Fused-Triazine Derivative 2 | 6.96 | 10.75 x 10-24 | - |

Source: Adapted from a study on fused-triazine derivatives. nih.gov

These examples underscore the importance of molecular structure and substituent effects in tuning the NLO properties of organic compounds. A dedicated computational study on this compound would be necessary to quantify its specific NLO characteristics.

Synthesis and Structural Diversification of 5 Methoxy 2 Methylbenzofuran 3 2h One Derivatives and Analogues

Design Principles for Novel Benzofuran-3(2H)-one Derivatives

The design of new benzofuran-3(2H)-one derivatives is largely driven by the goal of enhancing biological activity and optimizing drug-like properties. nih.gov A primary principle involves molecular hybridization, where the benzofuran (B130515) scaffold is combined with other pharmacologically relevant moieties. mdpi.com For instance, incorporating nitrogen-containing heterocycles such as piperazine, tetrazole, and imidazole (B134444) has been explored to develop compounds with anti-inflammatory properties. mdpi.com This strategy leverages the known biological activities of the appended fragments to create synergistic or novel effects in the hybrid molecule. nih.gov

Another key design strategy is the introduction of specific substituents at various positions on the benzofuran ring to modulate its interaction with biological targets. nih.gov The type and position of the substituent are critical determinants of the resulting compound's biological activity. nih.gov Strategies such as scaffold hopping and conformational restriction are employed to design novel inhibitors for specific enzymes, like lysine-specific demethylase 1 (LSD1). nih.gov Fragment-based drug design has also been successfully used, where small molecular fragments are grown or linked to create more potent and selective inhibitors, as seen in the development of Mnk inhibitors based on a 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide scaffold. nih.gov Furthermore, regioselective synthesis methods are crucial, as they allow for the precise and programmable placement of substituents, enabling systematic structure-activity relationship (SAR) studies. oregonstate.edu

Strategies for Halogenated Benzofuran-3(2H)-one Derivatives

The incorporation of halogen atoms into the benzofuran scaffold is a well-established strategy for enhancing biological potency. nih.gov Research indicates that halogenated derivatives of benzofurans, particularly bromo- and chloro-derivatives, often exhibit increased cytotoxicity against cancer cells and enhanced antimicrobial activity. researchgate.netrsc.org The introduction of halogens like bromine, chlorine, or fluorine can significantly improve the binding affinity of the molecule to its target, which is often attributed to the ability of halogens to form "halogen bonds"—an attractive interaction between an electrophilic halogen and a nucleophilic site on a target molecule. nih.gov

The position of the halogen atom on the benzofuran ring is a critical factor that influences the compound's biological profile. nih.gov For example, studies have shown that the specific placement of a bromine atom can determine the compound's cytotoxicity and selectivity for cancer cells over normal cells. nih.gov Therefore, synthetic strategies are often designed to achieve regioselective halogenation to explore these positional effects systematically. nih.govresearchgate.net

Bromination is a common method for introducing a halogen into the benzofuran system. nih.gov Standard bromination reactions are frequently employed to synthesize a variety of brominated benzofuran derivatives. nih.govnih.gov For example, the synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide has been documented, highlighting the direct bromination of the aromatic ring of the benzofuran system. nih.gov

Another approach involves the bromination of alkyl substituents attached to the benzofuran core. The synthesis of Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate demonstrates the bromination of a methyl group to yield a bromomethyl substituent, which can serve as a reactive handle for further derivatization. nih.gov SAR analyses have indicated that introducing a bromine atom, either on the aromatic ring or on an attached methyl or acetyl group, can lead to a significant increase in the cytotoxicity of the resulting compounds. researchgate.net Kinetic and mechanistic studies on the bromination of substituted acetyl benzofurans provide deeper insights into the reaction pathways, aiding in the optimization of synthetic protocols. researchgate.net

Synthesis of Carboxylic Acid and Carboxamide Derivatives

The introduction of carboxylic acid and carboxamide functionalities is a key strategy for modifying the properties of benzofuran-3(2H)-ones. These groups can alter solubility, provide points for further chemical modification, and act as important hydrogen bond donors or acceptors, influencing interactions with biological targets. nih.govnih.gov The synthesis of these derivatives often starts from a corresponding ester, which is then hydrolyzed to the carboxylic acid or converted into the amide. nih.gov

The synthesis of 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding methyl ester. nih.gov The procedure involves heating a mixture of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate with an aqueous base, such as sodium hydroxide (B78521), in an alcoholic solvent like ethanol (B145695). nih.gov After the reaction is complete, the bulk of the solvent is removed, and the residue is acidified with a strong acid, such as hydrochloric acid (HCl). nih.gov This protonation step causes the carboxylic acid product to precipitate out of the aqueous solution, allowing for its isolation by filtration. nih.gov

Detailed synthesis data for 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid is available in the literature, including a reported yield of 30% and characterization by NMR spectroscopy. nih.gov

The conversion of a benzofuran carboxylic acid to its corresponding carboxamide is a crucial synthetic transformation. nih.gov The synthesis of 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide starts from the parent carboxylic acid. nih.gov A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride with a reagent like oxalyl chloride. nih.gov The subsequent reaction of this activated intermediate with ammonium (B1175870) hydroxide furnishes the desired primary carboxamide. nih.gov This synthetic route has been successfully applied, yielding the target compound as a white powder. nih.gov

The product, 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide, has been characterized by its melting point (223–224 °C), molecular formula (C₁₃H₁₃NO₄), and detailed spectroscopic data from ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). nih.gov

Development of Aminoalkyl and Other Nitrogen-Containing Derivatives

The incorporation of aminoalkyl groups and other nitrogen-containing heterocycles is a prominent strategy in the diversification of the benzofuran scaffold. mdpi.comresearchgate.net These modifications are intended to enhance biological activity by introducing basic centers that can participate in ionic interactions, improve aqueous solubility, and provide new vectors for interacting with biological targets. mdpi.comnih.gov

A general approach for synthesizing aminoalkyl derivatives involves a substitution reaction between a halogenated benzofuran precursor and an appropriate amine. researchgate.net For instance, ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate serves as a versatile starting material that reacts with a wide range of primary and secondary amines, as well as amino acid esters, to yield the corresponding ethyl 3-[(alkylamino)methyl] derivatives. researchgate.net This method has also been extended to the synthesis of bis-benzofuran compounds by using diamines like piperazine. researchgate.net

Furthermore, molecular hybridization by linking the benzofuran core to nitrogen-containing heterocycles like piperazine, tetrazole, and imidazole has been shown to produce compounds with significant anti-inflammatory or cytotoxic properties. mdpi.comnih.gov These syntheses often proceed through key bromide intermediates of the benzofuran scaffold, which are then coupled with the desired heterocyclic fragment. mdpi.com The choice of the nitrogen-containing moiety and the length of the linker used to connect it to the benzofuran core are critical design elements for optimizing biological activity. mdpi.com

Synthesis of Benzofuran-Based Tetrazole Hybrids

The creation of hybrid molecules that incorporate both the benzofuran and tetrazole moieties has been an area of significant synthetic interest. One of the most powerful and convergent methods for this purpose is the Ugi-azide multicomponent reaction. This reaction allows for the efficient, one-pot construction of 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide (B81097) source.

A plausible synthetic pathway to benzofuran-tetrazole hybrids starting from a 5-methoxy-2-methylbenzofuran (B85128) precursor involves its initial conversion to a key intermediate, such as a 2-methylbenzofuran-3-carbonitrile. This nitrile can then be transformed into a 5-(2-methylbenzofuran-3-yl)-1H-tetrazole. Subsequent N-alkylation or N-arylation of the tetrazole ring with various substituted benzyl (B1604629) halides or by cross-coupling with boronic acids can yield a library of 2,5-regioselective benzofuran-tetrazole hybrids.

For instance, a multi-step synthesis can be designed as follows:

The starting 5-methoxy-2-methylbenzofuran-3(2H)-one is first converted to the corresponding 2-methylbenzofuran-3-carbonitrile.

The nitrile undergoes a [3+2] cycloaddition with sodium azide and an ammonium chloride catalyst in a solvent like DMF at elevated temperatures to form the 5-(5-methoxy-2-methylbenzofuran-3-yl)-1H-tetrazole intermediate.

This intermediate is then reacted with a variety of substituted benzyl chlorides in the presence of a base such as potassium carbonate in acetone (B3395972) to yield the final 2-substituted-benzyl-5-(5-methoxy-2-methylbenzofuran-3-yl)-2H-tetrazole derivatives.

This strategy facilitates the creation of a diverse set of analogues, allowing for systematic modifications to explore structure-activity relationships.

Table 1: General Scheme for Synthesis of Benzofuran-Tetrazole Hybrids

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 5-Methoxy-2-methylbenzofuran-3-carbonitrile | NaN₃, NH₄Cl, DMF, 120°C | 5-(5-Methoxy-2-methylbenzofuran-3-yl)-1H-tetrazole |

| 2 | 5-(5-Methoxy-2-methylbenzofuran-3-yl)-1H-tetrazole, Substituted Benzyl Chloride | K₂CO₃, Acetone, Reflux | 2-Substituted-benzyl-5-(5-methoxy-2-methylbenzofuran-3-yl)-2H-tetrazole |

Synthesis of Thiazole (B1198619) Aurones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids known for their distinctive structural features and biological significance. The synthesis of thiazole-containing aurones, which are hybrid molecules combining the benzofuran-3(2H)-one core with a thiazole ring, represents an interesting avenue for structural diversification.

The most common and direct method for synthesizing aurone (B1235358) derivatives is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of a benzofuran-3(2H)-one with an appropriate aldehyde. To synthesize thiazole aurones from this compound, a thiazole-4-carbaldehyde or a related thiazole aldehyde derivative is required as the coupling partner.

The general synthetic approach is outlined below:

An equimolar mixture of this compound and a selected thiazole aldehyde (e.g., 2-phenylthiazole-4-carbaldehyde) is dissolved in a suitable solvent such as ethanol or methanol (B129727).

A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid is added to the mixture.

The reaction is typically stirred at room temperature or heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the product precipitates or is isolated through standard workup procedures, followed by purification, often by recrystallization, to yield the target 2-(thiazolylmethylene)-5-methoxy-2-methylbenzofuran-3(2H)-one derivative.

This method allows for the fusion of the benzofuranone and thiazole scaffolds, creating a unique class of aurone analogues. A related approach involves the synthesis of benzofuran-thiazolylhydrazone derivatives, where benzofuran-2-carbaldehyde is first reacted with thiosemicarbazide, followed by a ring-closure reaction with phenacyl bromides to form the thiazole ring.

Table 2: General Scheme for Synthesis of Thiazole Aurones via Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Substituted Thiazole Aldehyde | Piperidine or NaOH (catalytic) | 2-(Substituted-thiazolylmethylene)-5-methoxy-2-methylbenzofuran-3(2H)-one |

Exploration of Structure-Activity Relationships (SAR) from a Synthetic Chemistry Perspective

The diversification of the this compound core into tetrazole and thiazole aurone hybrids provides a rich platform for investigating structure-activity relationships (SAR). From a synthetic chemist's viewpoint, SAR studies guide the design of new analogues with potentially enhanced or more selective biological activities. nih.govnih.gov

Benzofuran-Tetrazole Hybrids: For benzofuran-tetrazole derivatives, SAR studies have often focused on their anticancer potential. dntb.gov.uasemanticscholar.orgku.ac.ae Key structural features that influence activity include:

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl group attached to the tetrazole nitrogen are critical. Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) and electron-donating groups (e.g., -OCH₃) at different positions (ortho, meta, para) on the benzyl ring can significantly modulate the biological activity.

Substitution on the Benzofuran Ring: The methoxy (B1213986) group at the C-5 position of the benzofuran ring is a key feature. Altering or replacing this group can impact activity. Studies on related benzofurans suggest that the position and type of halogen or alkyl substituents on the benzene (B151609) portion of the benzofuran core are critical determinants of biological activity. nih.gov

Linker and Regiochemistry: The regioselectivity of the tetrazole substitution (e.g., 2,5-disubstituted vs. 1,5-disubstituted) and the nature of any linker between the benzofuran and tetrazole moieties are important for optimizing interactions with biological targets.

Thiazole Aurone Derivatives: The SAR of thiazole aurones is less explored, but can be inferred from studies on individual thiazole and aurone scaffolds. nih.govresearchgate.net

Thiazole Ring Substituents: The substitution pattern on the thiazole ring is crucial. For many biologically active thiazoles, substitution at the C-2, C-4, and C-5 positions dictates the potency and selectivity of the compound. For instance, the presence of aryl groups, alkyl chains, or specific functional groups on the thiazole can lead to significant differences in activity. nih.gov

Aurone Core Modifications: On the aurone scaffold, substituents on both the benzofuran ring and the exocyclic phenyl ring (in this case, the thiazole ring) are known to be important. Halogenation or the introduction of hydroxyl or methoxy groups on the benzofuran part can enhance activity.

(Z/E)-Isomerism: The geometry of the exocyclic double bond of the aurone is a key structural feature. The (Z)-isomer is typically the more stable and biologically relevant form. Synthetic strategies must control or be able to separate these isomers to properly evaluate their activities.

Table 3: Summary of Key SAR Insights

| Compound Class | Structural Region | Key Observations from Related Studies |